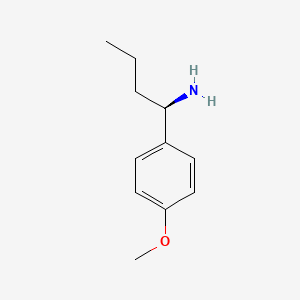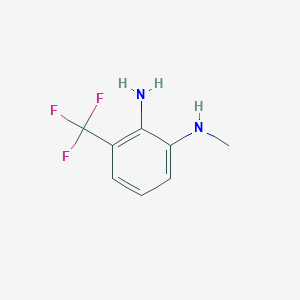
N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine: is an organic compound with the molecular formula C8H9F3N2 It is a derivative of benzene, featuring a trifluoromethyl group and two amine groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method starts with 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene. The reaction proceeds through the reduction of the nitro group to an amine group, followed by methylation to introduce the N1-methyl group .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs .
化学反应分析
Types of Reactions: N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or organolithium compounds facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .
科学研究应用
Chemistry: N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules. Its unique structure allows for the exploration of new drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes and polymers. Its trifluoromethyl group imparts desirable properties such as increased stability and resistance to degradation .
作用机制
The mechanism of action of N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The trifluoromethyl group enhances its binding affinity and selectivity, making it a potent modulator of biological pathways .
相似化合物的比较
- N1-methyl-3-(trifluoromethyl)benzene-1,4-diamine
- N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine
- N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine
Uniqueness: N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring. The presence of both the N1-methyl and trifluoromethyl groups imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications .
属性
分子式 |
C8H9F3N2 |
|---|---|
分子量 |
190.17 g/mol |
IUPAC 名称 |
1-N-methyl-3-(trifluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C8H9F3N2/c1-13-6-4-2-3-5(7(6)12)8(9,10)11/h2-4,13H,12H2,1H3 |
InChI 键 |
NCQOXHNYAYGJNI-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC=CC(=C1N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


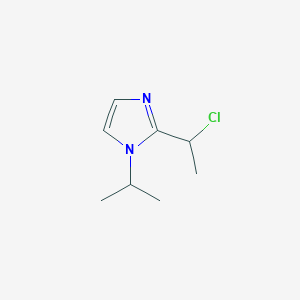
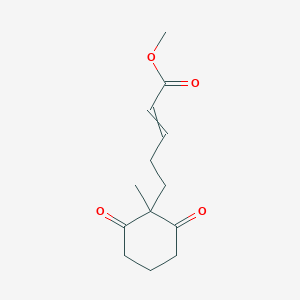
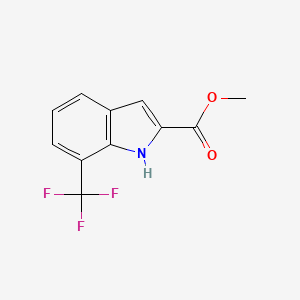
![7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B13974180.png)
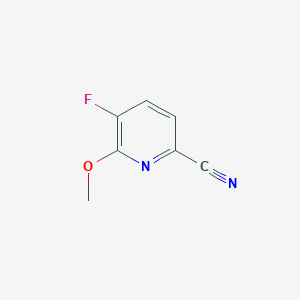
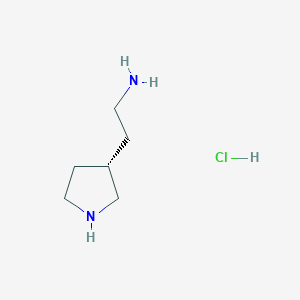


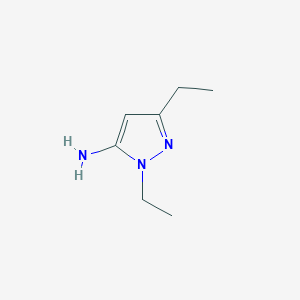
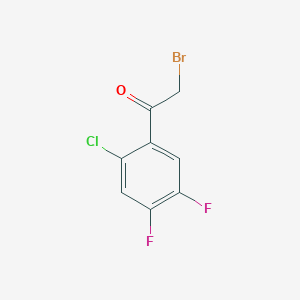
![1H-Pyrazolo[4,3-g]benzothiazol-7-amine](/img/structure/B13974206.png)
![8-(Bromomethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13974210.png)
